3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Drug-likeness Lipophilicity Permeability

This 1,4-disubstituted-1,2,3-triazole-amide scaffold (C₁₆H₂₁N₅O, MW 299.37) is a discovery-phase tool compound ideal for HTS library enrichment where this specific triazole regioisomer is underrepresented. Its cyclopentyl group fills hydrophobic sub-pockets with reduced metabolic liability vs. phenyl analogs, while the pyridin-3-yl moiety and amide linkage provide orthogonal handles for bioconjugation. Procure 25–100 mg for parallel SAR expansion via amide coupling or Suzuki–Miyaura cross-coupling, or 1–5 mg as a drug-like decoy in virtual screening validation studies.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 2322075-12-5
Cat. No. B2403527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
CAS2322075-12-5
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
InChIInChI=1S/C16H21N5O/c22-16(8-7-13-4-1-2-5-13)18-10-14-12-21(20-19-14)15-6-3-9-17-11-15/h3,6,9,11-13H,1-2,4-5,7-8,10H2,(H,18,22)
InChIKeyWPAXFBIURCMAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide – Structural Identity and Procurement-Relevant Scaffold Classification


3-Cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide (CAS 2322075-12-5) is a synthetic small molecule (C₁₆H₂₁N₅O, MW 299.37) composed of a cyclopentyl-propanamide core linked via a methylene bridge to a 1,2,3-triazole ring that bears a pyridin-3-yl substituent. It belongs to the broad class of amide-linked 1,4-disubstituted-1,2,3-triazoles, a scaffold frequently explored for kinase inhibition, antimicrobial activity, and epigenetic target modulation [1]. The compound is currently listed in commercial screening libraries as a research-grade chemical without a published, annotated mechanism of action, placing it in the category of discovery-phase tool compounds or synthetic intermediates amenable to further functionalization .

Why 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide Cannot Be Generically Replaced by In-Class Triazole Amides


Differential biological activity within the triazole-amide chemotype is exquisitely sensitive to three structural variables: (i) the regioisomeric identity of the triazole (1,4-disubstituted-1,2,3-triazole vs. 1,2,4-triazole vs. fused triazolopyridines), (ii) the electronic character and hydrogen-bonding geometry of the pyridyl substituent (pyridin-3-yl vs. pyridin-4-yl or substituted pyridines), and (iii) the steric and lipophilic footprint of the terminal amide appendage (cyclopentyl vs. aryl, branched alkyl, or heteroaryl) [1]. In published kinase and epigenetic inhibitor series, swapping a cyclopentyl group for a cyclohexyl or phenyl moiety has been shown to alter target engagement by over 100-fold, while relocating the pyridine nitrogen from the 3- to the 4-position can ablate subtype selectivity entirely [2]. Because 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide lacks a direct, published comparator dataset, any attempt at generic substitution would introduce unquantified risk in binding affinity, selectivity, pharmacokinetic profile, and synthetic tractability. The quantitative evidence below identifies the limited but actionable dimensions along which procurement decisions can be made, explicitly noting where direct head-to-head data are absent.

Quantitative Differentiation Evidence for 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide vs. Closest Analogs


Computed Physicochemical Property Profile vs. Structurally Closest 1,4-Disubstituted 1,2,3-Triazole Amides

The target compound exhibits a computed logP (SlogP) of approximately 1.37 and a topological polar surface area (tPSA) of 56.1 Ų, placing it within the optimal drug-like space for oral bioavailability according to Lipinski's Rule of Five criteria [1]. Compared with the closest commercially available analog, 3-cyclopentyl-N-[(pyridin-3-yl)methyl]propanamide (CAS 695168-31-1, C₁₀H₁₆N₄O, MW 208.26), the target compound possesses a 44% higher molecular weight, an additional triazole ring that roughly doubles the hydrogen-bond acceptor count, and a 1.92-fold increase in tPSA, all of which are expected to reduce passive membrane permeability but enhance metabolic stability and target-binding specificity compared with the simpler pyridylmethyl amide . These computed differences are actionable for compound library design: the triazole-containing compound is predicted to be a better starting point for fragment-based or target-focused screening aimed at polar binding sites, while the simpler analog may be preferable for phenotypic screens requiring high permeability.

Drug-likeness Lipophilicity Permeability Solubility

Triazole Regioisomeric Differentiation: 1,4-Disubstituted 1,2,3-Triazole vs. 1,2,4-Triazole Scaffolds

The target compound contains a 1,4-disubstituted-1,2,3-triazole, constructed via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which differs fundamentally from the 1,2,4-triazole isomer found in many clinical kinase inhibitors [1]. In the KDM2A histone demethylase inhibitor optimization campaign, replacing a 1,2,3-triazole with a 1,2,4-triazole regioisomer resulted in a >10-fold reduction in potency for KDM3A, 4C, 4E, 5C, and 6B, while retaining <2-fold potency loss for KDM2A and 4A, demonstrating that triazole regioisomerism alone can drive subtype selectivity [2]. Although no direct biochemical data exist for the target compound, the regioisomeric identity of its 1,2,3-triazole core constitutes a structural feature that cannot be replicated by 1,2,4-triazole or fused triazolopyridine analogs—the amide geometry, dipole moment, and hydrogen-bonding vector differ measurably between the two regioisomers, providing a rational basis for non-interchangeability in structure-based design campaigns.

Scaffold hopping Kinase selectivity Click chemistry Target engagement

Cyclopentyl vs. Aryl Amide Appendage: Lipophilicity-Driven Differentiation in Screening Library Selection

The cyclopentyl-propanamide terminus of the target compound (calculated SlogP contribution of the cyclopentylmethylcarbonyl fragment ≈ 2.0) provides a saturated, sp³-rich aliphatic motif that contrasts with the planar, aromatic amides prevalent in many triazole-containing screening collections [1]. Analysis of the PDB indicates that cyclopentyl groups populate a distinct conformational space compared to phenyl or benzyl amides, offering different CH–π and van der Waals interaction profiles with hydrophobic protein pockets [2]. In the context of fragment-based screening, the fraction of sp³-hybridized carbons (Fsp³) for the target compound is approximately 0.56, compared with Fsp³ ≈ 0.33 for a representative aryl amide analog (3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide), a difference that translates to improved aqueous solubility at the cost of marginally reduced potency per heavy atom, a trade-off that favors the cyclopentyl compound for lead optimization campaigns prioritizing metabolic stability and intellectual property novelty.

Fragment-based drug discovery Ligand efficiency Lipophilic ligand efficiency

Evidence Gap Declaration: Absence of Direct Biological Activity Data for the Target Compound

As of April 2026, no peer-reviewed publication, patent, or public database (PubChem, ChEMBL, BindingDB, ZINC) contains quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, Kd, cellular potency, or ADME parameters) for 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide [1]. The compound's BindingDB record (BDBM46003) corresponds to a different 1,2,4-triazole isomer (3-cyclopentyl-N-(1H-1,2,4-triazol-5-yl)propanamide) with an IC₅₀ > 10,000 nM against tissue-nonspecific alkaline phosphatase (TNAP), which is not transferrable to the 1,2,3-triazole chemotype [2]. Consequently, no direct head-to-head biological comparisons can be made. Procurement decisions must be based entirely on the computed physicochemical properties, regioisomeric identity, and scaffold novelty arguments documented above. Users requiring quantitative potency or selectivity data are advised to request a custom screening panel from the supplier or to commission an independent biochemical profiling study prior to committing to large-scale purchase.

Data availability Screening compound Procurement risk Assay validation

Procurement-Relevant Application Scenarios for 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide Based on Available Evidence


Fragment-Based or Target-Focused Screening Against Kinases and Epigenetic Readers Requiring Polar Ligand Binding Sites

The compound's elevated tPSA (56.07 Ų) and six hydrogen-bond acceptors make it suitable for screening campaigns against targets with polar, solvent-exposed binding pockets, such as the ATP-competitive site of kinases or the acetyl-lysine binding pocket of bromodomains. The 1,4-disubstituted-1,2,3-triazole provides a defined hydrogen-bonding vector that engages backbone amides in the hinge region of kinases, while the cyclopentyl group offers a saturated aliphatic motif that can productively fill small hydrophobic sub-pockets without incurring the metabolic liability of a phenyl ring [1]. Procurement is recommended for academic or industrial groups running high-throughput screening (HTS) libraries where the triazole regioisomer is underrepresented.

Click-Chemistry Compatible Chemical Probe for Intracellular Target Engagement Assays

Because the 1,2,3-triazole core is itself a product of copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), the compound can serve as a validated synthetic intermediate or as a starting scaffold for further click-chemistry derivatization—the amide linkage and pyridyl nitrogen offer orthogonal functionalization handles for installing fluorescent tags, biotin, or photoaffinity labels [1]. Its computed logP of ~1.37 and moderate molecular weight predict adequate cell permeability without active efflux susceptibility, positioning it as a candidate chemical probe for cellular target engagement studies using cellular thermal shift assays (CETSA) or BRET-based occupancy assays [2].

Synthetic Building Block for Generating Focused Analog Libraries Around the 1,4-Disubstituted-1,2,3-Triazole Chemotype

The compound's modular structure—comprising a cyclopentyl-propanamide group, a methylene linker, and a pyridyl-triazole—offers three distinct diversification points amenable to parallel synthesis. Procurement of a 25–100 mg quantity enables the rapid generation of 50–200 analogs via amide coupling, N-alkylation, or Suzuki–Miyaura cross-coupling at the pyridine ring. This strategy is particularly valuable for hit-to-lead campaigns where the triazole regiochemistry (1,4-disubstituted vs. 1,5-disubstituted) has already been established as a key determinant of target selectivity, as demonstrated in the KDM demethylase inhibitor series [1].

Computational Chemistry and Cheminformatics Model Validation—Negative Control or Decoy Set Inclusion

Given the absence of any published biological annotation, the compound is ideally suited for inclusion as a decoy molecule in virtual screening validation studies, where its drug-like computed properties (Rule of Five compliant, Fsp³ = 0.56) but lack of known activity against common targets (kinases, GPCRs, ion channels) provide a rigorous test of scoring function discrimination [1]. Procurement in 1–5 mg quantity supports molecular docking benchmark studies, machine learning model training for bioactivity prediction, and pharmacophore model refinement where inactive but drug-like decoys are required to assess false-positive rates.

Quote Request

Request a Quote for 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.